molecular formula C9H15ClN2 B7723275 (2,4,6-Trimethylanilino)azanium;chloride

(2,4,6-Trimethylanilino)azanium;chloride

Cat. No.: B7723275
M. Wt: 186.68 g/mol
InChI Key: XFGPCULNJGZRTH-UHFFFAOYSA-N
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Description

(2,4,6-Trimethylanilino)azanium;chloride is a high-purity quaternary ammonium salt intended for research and development purposes. As a specialized anilinium compound, it serves as a valuable synthetic intermediate and building block in organic synthesis, particularly for constructing more complex molecules with mesitylene-derived steric protection. Its research applications may include use in materials science, such as in the formulation of deep eutectic solvents or as a modifier in polymer chemistry. In chemical synthesis, the steric bulk of the 2,4,6-trimethylanilino (mesityl) group can be exploited to influence reaction kinetics and product regioselectivity. This compound is provided with comprehensive analytical data, including NMR and mass spectrometry, to ensure identity and purity for your experimental work. (2,4,6-Trimethylanilino)azanium;chloride is strictly for laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Properties

IUPAC Name

(2,4,6-trimethylanilino)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPCULNJGZRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N[NH3+])C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Toxicology Studies

Research has shown that 2,4,6-trimethylaniline can induce methaemoglobinaemia in animal models, indicating its potential toxicological effects. In a study involving rats and mice, significant incidences of liver neoplasms were observed when administered high doses over extended periods . These findings underscore the importance of understanding the compound's carcinogenic potential in risk assessments for chemical exposure.

Dye Production

As a precursor in dye synthesis, (2,4,6-trimethylanilino)azanium;chloride plays a crucial role in producing various colorants used in textiles and other industries. Its ability to undergo condensation reactions with other compounds makes it valuable in creating complex dye structures .

Coordination Chemistry

The compound is utilized in coordination chemistry to synthesize bulky ligands such as 1,2-diimine complexes. These ligands are essential for catalysis and materials science applications . The unique steric and electronic properties of trimethylaniline derivatives allow for the development of novel catalysts that improve reaction efficiencies.

Case Studies

Study Objective Findings
Toxicological Assessment in RatsEvaluate carcinogenic potentialIncreased liver neoplasms and vascular tumors observed in high-dose groups
Synthesis of DyesInvestigate dye production methodsDemonstrated effective precursor for various dye formulations
Coordination Chemistry ApplicationDevelop new catalytic systemsSuccessful synthesis of bulky ligands leading to enhanced catalytic activity

Agricultural Chemicals

(2,4,6-Trimethylanilino)azanium;chloride is also explored as an additive in agricultural products due to its properties that enhance nutrient uptake and growth rates in livestock . Its role as a feed additive has been linked to improved growth performance and metabolic health in animals.

Laboratory Reagents

In laboratory settings, this compound serves as a reagent for various chemical reactions and analyses. It is commonly used in pH regulation and as a stabilizing agent in chemical formulations .

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Hydrophobicity: The trimethylanilino group in the target compound introduces greater hydrophobicity compared to choline chloride but less than benzethonium or benzoxonium chloride, which have long alkyl chains. This affects micelle formation and antimicrobial efficacy .

Biological Activity: Quaternary ammonium salts like benzethonium and benzoxonium chloride are potent antimicrobials due to their membrane-disrupting cationic charges. The trimethylanilino group in the target compound may enhance lipid bilayer interaction but could reduce solubility, limiting bioavailability . In contrast, anilazine’s trichlorotriazine structure enables electrophilic reactivity, targeting enzymes in fungi .

Solubility and Stability: Choline chloride’s small size and hydroxyethyl group confer high water solubility, making it ideal for industrial and biological uses. The bulkier trimethylanilino group in the target compound likely reduces solubility but improves thermal stability .

Research Findings and Functional Insights

Toxicity and Irritancy Profiles

  • A structurally related compound, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonic acid sodium salt, was classified as an irritant in experimental models . This suggests that trimethylanilino-substituted compounds may exhibit similar irritancy, though the azanium group’s charge could mitigate this effect.

Preparation Methods

Nitration of Mesitylene

Mesitylene undergoes nitration with a mixed acid system (H₂SO₄:HNO₃ = 75–80:20–25 wt%) at 20–25°C to yield 2,4,6-trimethylnitrobenzene. This exothermic reaction requires precise temperature control to prevent polynitration. The crude product is neutralized with aqueous sodium hydroxide, followed by phase separation to isolate the nitro compound.

Catalytic Hydrogenation

The nitro intermediate is reduced to 2,4,6-trimethylaniline via hydrogenation under 1–3 MPa H₂ pressure at 90–170°C, employing a nickel catalyst. This step achieves >95% yield and ≥99% purity, with the catalyst recovered for reuse. The hydrogenation mechanism proceeds through adsorption of H₂ on the nickel surface, followed by sequential electron transfer to the nitro group.

Quaternary Ammonium Salt Formation

Quaternization of 2,4,6-trimethylaniline introduces three methyl groups to the nitrogen atom, forming the target compound. While direct methods are sparingly documented in public literature, analogous protocols from arylammonium syntheses provide a framework.

Alkylation with Methyl Halides

Reaction of 2,4,6-trimethylaniline with methyl chloride (CH₃Cl) under pressurized conditions (1–5 MPa, 80–120°C) in a polar aprotic solvent (e.g., DMF) facilitates successive N-methylation. The stoichiometric excess of CH₃Cl (3–5 equivalents) ensures complete quaternization, though competing C-methylation on the aromatic ring necessitates careful monitoring.

Reaction Scheme:

2,4,6-(CH3)3C6H2NH2+3CH3ClΔ[2,4,6-(CH3)3C6H2N(CH3)3]+Cl+2HCl\text{2,4,6-(CH}3\text{)}3\text{C}6\text{H}2\text{NH}2 + 3\,\text{CH}3\text{Cl} \xrightarrow{\Delta} \text{[2,4,6-(CH}3\text{)}3\text{C}6\text{H}2\text{N(CH}3\text{)}3]^+\text{Cl}^- + 2\,\text{HCl}

Eschweiler-Clarke Modification

A modified Eschweiler-Clarke reaction employing formaldehyde and formic acid introduces methyl groups via reductive amination. However, this method typically yields tertiary amines, requiring subsequent quaternization with CH₃I or (CH₃O)₂SO₂ for full methylation.

Industrial-Scale Optimization

Catalytic System Design

The CN1800143A patent highlights the superiority of nickel catalysts over traditional iron powder in hydrogenation, reducing raw material costs by 43% (from ¥47,500 to ¥27,000 per ton). Similar principles apply to quaternization, where homogeneous catalysts like AlCl₃ enhance reaction rates by polarizing the C–Cl bond in CH₃Cl.

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 2.25 (s, 9H, Ar–CH₃), 3.12 (s, 9H, N–CH₃), 6.95 (s, 2H, Ar–H).

  • FT-IR : 1490 cm⁻¹ (C–N⁺ stretch), 2900–3000 cm⁻¹ (C–H in CH₃).

Purity Assessment

Titration with AgNO₃ (Mohr method) quantifies chloride content, while HPLC (C18 column, 0.1% TFA in H₂O/MeOH) confirms absence of tertiary amine impurities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2,4,6-Trimethylanilino)azanium;chloride under solvent-free conditions?

  • Methodological Answer :

  • Utilize ammonium chloride as a catalyst in a multicomponent reaction under solvent-free conditions, similar to the Biginelli reaction for dihydrotetrazolo[1,5-a]pyrimidine carboxylates .
  • Monitor reaction progress via TLC and optimize temperature (e.g., 80–100°C) to reduce side products.
  • Characterize intermediates and final product using 1H^1 \text{H}/13C^{13} \text{C} NMR and HPLC, referencing spectral data from structurally related anthraquinone derivatives (e.g., Solvent Blue 104, which employs 2,4,6-trimethylaniline groups) .

Q. What purification strategies are recommended for isolating (2,4,6-Trimethylanilino)azanium;chloride?

  • Methodological Answer :

  • Perform recrystallization using ethanol/water mixtures (3:1 v/v) to exploit solubility differences, as demonstrated for aniline hydrochloride derivatives .
  • Validate purity via melting point analysis (target range: 93–95°C, based on analogous trichloroaniline standards) and HPLC (≥98% purity threshold) .

Q. Which analytical techniques are critical for characterizing (2,4,6-Trimethylanilino)azanium;chloride?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm proton environments and aromatic substitution patterns. Compare with anthraquinone derivatives (e.g., Solvent Blue 104) for resonance assignments .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λmax ~235–288 nm) for quantitative analysis .
  • Elemental Analysis : Verify stoichiometry via combustion analysis (C, H, N, Cl) .

Advanced Research Questions

Q. How can researchers resolve crystal structure ambiguities in (2,4,6-Trimethylanilino)azanium;chloride?

  • Methodological Answer :

  • Data Collection : Acquire high-resolution single-crystal X-ray diffraction data (e.g., using a Bruker D8 Venture diffractometer).
  • Structure Solution : Apply direct methods in SHELXS/SHELXD for phase determination and refine with SHELXL, addressing potential twinning or disorder .
  • Validation : Use Mercury for visualization and checkCIF to resolve geometric outliers (e.g., bond length/angle deviations) .
  • Cross-Validation : Compare with related azanium chloride structures (e.g., monoclinic space group P21/c) .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Scenario : Observed 1H^1 \text{H} NMR shifts deviate from DFT-predicted values.
  • Troubleshooting Steps :

Confirm sample purity via HPLC and elemental analysis to rule out impurities .

Assess tautomerism or solvent effects using variable-temperature NMR.

Validate computational models (e.g., B3LYP/6-311+G(d,p)) with crystallographic data to refine dihedral angles .

  • Advanced Techniques : Employ 2D NMR (COSY, NOESY) to resolve coupling patterns and 1H ^1 \text{H}-15N^{15} \text{N} HMBC for nitrogen environment analysis .

Q. What methodologies are suitable for evaluating the stability of (2,4,6-Trimethylanilino)azanium;chloride under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies :

Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Identify degradation products using LC-MS and compare with synthetic impurities.

  • Crystallographic Stability : Assess hygroscopicity by comparing pre-/post-storage crystal structures (e.g., unit cell parameters via Mercury) .
  • Long-Term Storage : Store at -20°C in amber vials to prevent photodegradation, as recommended for aniline hydrochloride derivatives .

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